![molecular formula C23H38N3O25P3 B1250712 uridine 5'-(3-{2-acetamido-2-deoxy-6-O-[beta-D-galactopyranosyloxy(hydroxy)phosphoryl]-D-glucopyranosyl} dihydrogen diphosphate)](/img/structure/B1250712.png)

uridine 5'-(3-{2-acetamido-2-deoxy-6-O-[beta-D-galactopyranosyloxy(hydroxy)phosphoryl]-D-glucopyranosyl} dihydrogen diphosphate)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

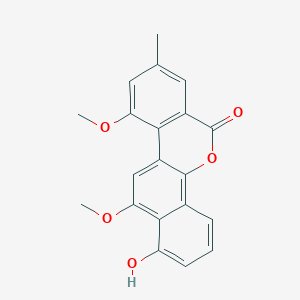

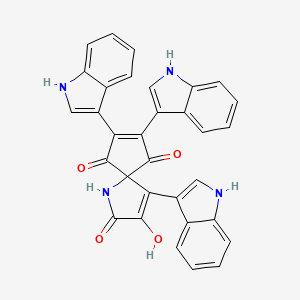

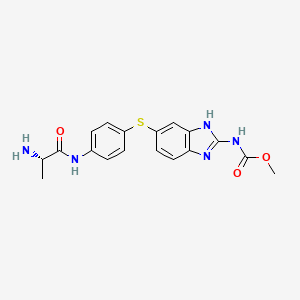

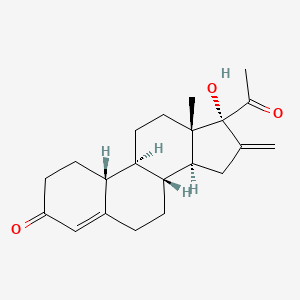

UDP-N-acetyl-6-(D-galactose-1-phospho)-D-glucosamine is a UDP-amino sugar that is UDP-N-acetyl-D-glucosamine having an beta-D-galactose-1-phospho moiety attached at position 6. It derives from an UDP-D-glucosamine. It is a conjugate acid of an UDP-N-acetyl-6-(D-galactose-1-phosphonato)-D-glucosamine(3-).

Applications De Recherche Scientifique

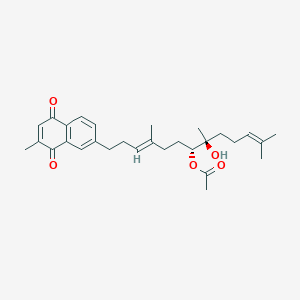

UGT1A1 Inhibition and Drug-Herb Interactions

Uridine-diphosphate glucuronosyltransferase 1A1 (UGT1A1) is crucial for the detoxification and conjugation of both endogenous substances and xenobiotics. Strong inhibition of UGT1A1 can lead to adverse drug-herb interactions or metabolic disorders of endobiotic metabolism. The significance of UGT1A1 inhibitors in drug development and the challenges in screening and characterizing these inhibitors have been extensively reviewed. This review also discusses the recent progress in developing UGT1A1 probes for screening inhibitors and presents a comprehensive list of UGT1A1 inhibitors with details on their inhibition potency, mode, and affinity. The review aims to guide the rational use of drugs/herbs to avoid adverse effects via UGT1A1 inhibition and presents methods for rapid screening and characterization of UGT1A1 inhibitors (Lv et al., 2018).

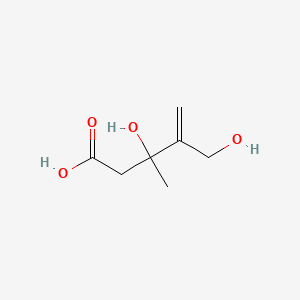

Role of UGE in Plant Development and Stress Response

Uridine diphosphate (UDP)-Galactose/Glucose-4-epimerase (UGE) is the third enzyme in the Leloir pathway, catalyzing the conversion of UDP-Galactose to UDP-Glucose. This is a rate-limiting step for polysaccharide biosynthesis, with polysaccharides being crucial cell wall materials throughout a plant's life. A systematic review of UGE mRNA sequences offers insights into the evolutionary relationship, physicochemical properties, and function of UGE in plants. UGEs are mostly conservative, lacking signal peptides and exerting activities in the cytoplasm. They play a pivotal role in cell growth, differentiation, communication, and primary and secondary metabolism. However, the molecular mechanisms of UGE in plant stress resistance and secondary metabolite accumulation are not fully understood, necessitating further research (Hou et al., 2021).

Propriétés

Formule moléculaire |

C23H38N3O25P3 |

|---|---|

Poids moléculaire |

849.5 g/mol |

Nom IUPAC |

[(3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-[[hydroxy-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphosphoryl]oxymethyl]oxan-2-yl] [[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate |

InChI |

InChI=1S/C23H38N3O25P3/c1-7(28)24-12-16(33)14(31)10(6-44-52(38,39)50-22-19(36)17(34)13(30)8(4-27)47-22)48-21(12)49-54(42,43)51-53(40,41)45-5-9-15(32)18(35)20(46-9)26-3-2-11(29)25-23(26)37/h2-3,8-10,12-22,27,30-36H,4-6H2,1H3,(H,24,28)(H,38,39)(H,40,41)(H,42,43)(H,25,29,37)/t8-,9-,10-,12-,13+,14-,15-,16-,17+,18-,19-,20-,21?,22+/m1/s1 |

Clé InChI |

PQKQKKAIMXCPIL-WBOHVKRLSA-N |

SMILES isomérique |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](OC1OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=O)NC3=O)O)O)COP(=O)(O)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)O)O |

SMILES canonique |

CC(=O)NC1C(C(C(OC1OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)COP(=O)(O)OC4C(C(C(C(O4)CO)O)O)O)O)O |

Origine du produit |

United States |

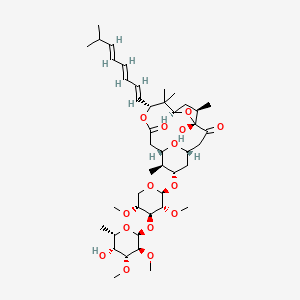

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.